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Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate Documentation Hub

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  • Product: Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate
  • CAS: 1824132-78-6

Core Science & Biosynthesis

Exploratory

Conformational analysis of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid derivatives

Technical Deep Dive: Conformational Analysis of 5-Aminobicyclo[3.1.1]heptane-1-carboxylic Acid Derivatives Executive Summary The 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid (BCHep-AA) scaffold represents a critical fr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Conformational Analysis of 5-Aminobicyclo[3.1.1]heptane-1-carboxylic Acid Derivatives

Executive Summary

The 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid (BCHep-AA) scaffold represents a critical frontier in bioisosteric design. Unlike the widely adopted bicyclo[1.1.1]pentane (BCP) motif, which mimics para-substituted benzenes, the [3.1.1] system provides a geometrically precise surrogate for meta-substituted aromatics.[1] This guide details the conformational rigidity, synthetic accessibility via [3.1.1]propellane, and the experimental workflows required to validate its utility as a conformationally restricted amino acid (CRAA) in peptidomimetics and fragment-based drug discovery.

Structural Architectonics & Vector Analysis

The pharmacological value of the BCHep-AA core lies in its ability to impose a defined spatial vector between the N-terminus (amine) and C-terminus (carboxylic acid) while increasing fraction sp3 (Fsp3) character, a key predictor of clinical success.

The Geometry of the [3.1.1] Cage

The bicyclo[3.1.1]heptane skeleton consists of two bridgehead carbons (C1 and C5) connected by three bridges:

  • Bridge A: Trimethylene (–CH₂–CH₂–CH₂–) at C2, C3, C4.

  • Bridge B: Methano (–CH₂–) at C6.

  • Bridge C: Methano (–CH₂–) at C7.

In the 5-amino-1-carboxylic acid derivative, the functional groups are located at the bridgeheads. This substitution pattern locks the exit vectors into a rigid orientation.

The Meta-Isostere Hypothesis

Structural superposition studies reveal that the angle subtended by the C1 and C5 substituents in the BCHep scaffold approximates 120° , closely mimicking the geometry of 1,3-disubstituted (meta) benzenes.

Parametermeta-Substituted Benzene1,5-Substituted Bicyclo[3.1.1]heptaneBicyclo[1.1.1]pentane
Exit Vector Angle 120°~124–127°180°
C–C Distance (Internal) 2.40 Å2.10 Å1.85 Å
Character Planar, Aromatic3D, Aliphatic (Rigid)Linear, Aliphatic
Lipophilicity (ClogP) VariableHigher (typically)Moderate

Scientific Insight: The slight deviation in angle (124° vs 120°) allows the BCHep scaffold to access "near-native" conformations in receptor pockets that require a bent arrangement, often improving metabolic stability by eliminating the aromatic ring liability (e.g., oxidation).

Synthesis Strategy: The Propellane Route

Historically, [3.1.1] systems were derived from pinene degradation, which limited substitution patterns. The modern, authoritative route (pioneered by Anderson et al.) utilizes [3.1.1]propellane as a reactive intermediate.

Reaction Logic:

  • Precursor: [3.1.1]Propellane is generated from 1,5-dihalo-bicyclo[3.1.1]heptane precursors.

  • Radical Addition: The central strained bond of the propellane is susceptible to radical attack (e.g., by nitrogen-centered radicals or alkyl halides), installing the functionality at C1 and C5 simultaneously or stepwise.

Conformational Analysis Protocols

To validate the geometry of BCHep-AA derivatives, a dual-method approach combining Density Functional Theory (DFT) and Nuclear Magnetic Overhauser Effect Spectroscopy (NOESY) is required.

Protocol A: Computational Geometry Optimization (DFT)

Objective: Predict the global energy minimum and the "puckering" amplitude of the cyclobutane sub-ring (C1-C2-C3-C4-C5).

  • Input Generation: Construct the 3D model of the specific derivative.

  • Basis Set Selection: Use B3LYP/6-311+G(d,p) . This level of theory is sufficient to capture the strain energy of the bridged system.

  • Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) utilizing water or DMSO to mimic physiological or assay conditions.

  • Frequency Calculation: Essential to confirm the stationary point is a true minimum (zero imaginary frequencies).

  • Output Analysis: Measure the dihedral angle

    
    (C2-C1-C5-C4). A value of 0° indicates a planar cyclobutane (highly strained/unlikely), while values >20° indicate significant puckering.
    
Protocol B: NMR-Based Distance Verification

Objective: Confirm the solution-state distance between the bridgehead substituents and the bridge protons.

  • Sample Prep: Dissolve 5-10 mg of derivative in DMSO-

    
     (prevents aggregation common in zwitterionic amino acids).
    
  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Mixing Time: Set to 500–800 ms.

  • Key Correlations to Monitor:

    • H

      
       (if any) vs. H
      
      
      
      :
      In 1,5-disubstituted systems, look for NOE cross-peaks between the amide NH (if derivatized) and the syn-protons on the C2/C4 bridges.
    • Through-Space Interactions: The distance between the C2/C4 equatorial protons and the C6/C7 bridge protons provides a "caliper" to verify the degree of ring puckering.

Visualization of Experimental Workflow

The following diagram outlines the logical flow for validating the BCHep scaffold as a drug candidate.

ConformationalAnalysis Propellane [3.1.1]Propellane Precursor Synthesis Radical Ring Opening (Synthesis) Propellane->Synthesis Radical Addition BCHep 5-Amino-BCHep-1-COOH (Target Scaffold) Synthesis->BCHep DFT DFT Optimization (B3LYP/6-311+G**) BCHep->DFT In Silico XRD X-Ray Diffraction (Solid State) BCHep->XRD Crystallization NMR NOESY/ROESY (Solution State) BCHep->NMR Dissolution Validation Vector & Pucker Confirmation DFT->Validation Energy Minima XRD->Validation Bond Angles NMR->Validation H-H Distances

Figure 1: Integrated workflow for the synthesis and structural validation of BCHep amino acids.

Application in Peptidomimetics

When incorporated into a peptide backbone, 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid acts as a


-amino acid isostere .
The "Turn" Inducer

Unlike linear GABA (


-aminobutyric acid) analogues, the BCHep scaffold cannot rotate around the C

–C

or C

–C

bonds.
  • Effect: It forces the peptide backbone into a "kinked" conformation.

  • Utility: This is ideal for mimicking

    
    -turns or stabilizing helical termini in protein-protein interaction (PPI) inhibitors.
    

IsostereLogic Benzene Meta-Substituted Benzene (Planar, Aromatic) BCHep Bicyclo[3.1.1]heptane (3D, Rigid, Aliphatic) Benzene->BCHep Bioisosteric Replacement Properties Pharmacokinetic Advantages BCHep->Properties Increased Fsp3 BCHep->Properties Metabolic Stability BCHep->Properties Vector Retention (120°)

Figure 2: Logic map demonstrating the bioisosteric replacement of benzene with BCHep.

References

  • Frank, N., Nugent, J., Shire, B. R., et al. (2022).[1] Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611, 721–726.[1] [Link]

  • Denisenko, A., & Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal, 24(39), 9717–9729. [Link]

  • Levterov, V. V., Panov, D. M., & Mykhailiuk, P. K. (2020). 3-Azabicyclo[3.1.1]heptanes: Exquisitely Tuned Isosteres of meta-Substituted Pyridines. Angewandte Chemie International Edition, 59(35), 15021–15025. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2016). Bicyclo[1.1.1]pentanes and bicyclo[3.1.1]heptanes: synthesis and application in medicinal chemistry. Russian Chemical Reviews, 85(10), 1089. [Link]

Sources

Protocols & Analytical Methods

Method

Incorporation of BCHep scaffold into peptidomimetics

Application Note: Incorporation of BCHep Scaffold into Peptidomimetics Abstract The incorporation of rigid, saturated hydrocarbon scaffolds as bioisosteres for aromatic rings is a transformative strategy in modern peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of BCHep Scaffold into Peptidomimetics

Abstract

The incorporation of rigid, saturated hydrocarbon scaffolds as bioisosteres for aromatic rings is a transformative strategy in modern peptidomimetics. This guide details the application of the Bicyclo[3.1.1]heptane (BCHep) scaffold.[1][2][3][4][5] Unlike the widely used Bicyclo[1.1.1]pentane (BCP) which mimics para-substituted benzenes, BCHep offers a precise geometric match for meta-substituted benzenes (120° exit vectors) while significantly improving solubility (


 character) and metabolic stability. This document provides protocols for synthesizing BCHep monomers from [3.1.1]propellane and incorporating them into peptides via Solid-Phase Peptide Synthesis (SPPS).

Part 1: The Chemical Basis – Why BCHep?

Structural Geometry & Bioisosterism

In peptidomimetics, controlling the spatial orientation of side chains and backbone angles is critical for receptor affinity.

  • The Problem: Aromatic rings (Phenylalanine, Tyrosine, meta-aminobenzoic acid spacers) are planar and lipophilic, often leading to poor solubility and susceptibility to oxidative metabolism (CYP450).

  • The Solution: The BCHep scaffold is a rigid, sp3-rich bicycle.

    • Exit Vectors: The bridgehead positions (C1 and C3) display an angle of ~119-120° , virtually identical to meta-substituted arenes.[2]

    • Metabolic Stability: Lacking the

      
      -electron cloud of benzene, BCHep is resistant to oxidative degradation.
      
    • Solubility: The 3D character disrupts

      
      -stacking aggregation common in hydrophobic peptides.
      
Scaffold Comparison
Featuremeta-PhenyleneBicyclo[1.1.1]pentane (BCP)Bicyclo[3.1.1]heptane (BCHep)
Geometry Planar (2D)Linear (180°)Angular (120°)
Hybridization



Bioisostere For N/Apara-benzenemeta-benzene
Metabolic Liability High (Epoxidation)LowLow

Part 2: Synthesis of Fmoc-BCHep Building Blocks

The synthesis of BCHep amino acids relies on the strain-release chemistry of [3.1.1]propellane . This precursor is more challenging to access than [1.1.1]propellane but can be synthesized on a multigram scale.

Workflow Diagram

The following diagram illustrates the conversion of [3.1.1]propellane into a protected amino acid suitable for SPPS.

BCHep_Synthesis Propellane [3.1.1]Propellane (Precursor) Radical Radical Addition (Photoredox/ATRA) Propellane->Radical R-I / Ir(ppy)3 / Blue LED Intermed Iodo-BCHep Intermediate Radical->Intermed C-C Bond Formation Funct Functionalization (Kumada/Hydrolysis) Intermed->Funct Ester Hydrolysis / Amine Protection Product Fmoc-BCHep-OH (SPPS Monomer) Funct->Product Fmoc-Cl / NaHCO3

Caption: Synthetic route accessing Fmoc-BCHep-OH via radical ring-opening of [3.1.1]propellane.

Protocol: Preparation of Fmoc-BCHep-OH

Target Molecule: 3-(Fmoc-amino)bicyclo[3.1.1]heptane-1-carboxylic acid (Backbone spacer).

  • Radical Addition:

    • Reagents: [3.1.1]propellane (1.0 eq), Ethyl iodoacetate (1.5 eq), Ir(ppy)₃ (1 mol%).

    • Conditions: Irradiate with Blue LEDs (450 nm) in MeCN at RT for 16h.

    • Mechanism: The iodine atom transfers to the bridgehead, opening the strained bond to form the iodobicycloheptane.

  • Substitution:

    • Treat the iodo-intermediate with

      
       in DMF to install the azide (precursor to amine) or use a direct amination strategy via Kumada coupling if accessing the aryl-mimic.
      
  • Hydrolysis & Protection:

    • Hydrolyze the ethyl ester using LiOH (THF/H₂O).

    • Reduce azide (if present) via Staudinger reduction (

      
      , 
      
      
      
      ).
    • Fmoc Protection: Dissolve the free amino acid in 10%

      
      . Add Fmoc-OSu (1.1 eq) in Dioxane. Stir 4h. Acidify and extract.
      

Part 3: SPPS Incorporation Protocol

Incorporating BCHep residues into peptides requires modified protocols due to the steric bulk of the bicyclic cage, particularly at the bridgehead positions.

Reagents & Materials
  • Resin: Rink Amide (for amides) or Wang Resin (for acids).[6] Low loading (0.3–0.5 mmol/g) is recommended to reduce aggregation.

  • Coupling Cocktail: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Coupling Protocol

Step 1: Resin Swelling Swell resin in DMF for 30 minutes.[6][7] Drain.

Step 2: Fmoc Deprotection (Pre-cycle)

  • Treat with 20% Piperidine in DMF (2 x 5 min).

  • Wash with DMF (5x), DCM (3x), DMF (3x).

  • QC Check: Kaiser Test (Blue = Free amine present).[7]

Step 3: Activation (The Critical Step)

  • Dissolve Fmoc-BCHep-OH (2.5 eq relative to resin) in minimal DMF.

  • Add HATU (2.4 eq) and HOAt (2.4 eq).

  • Add DIPEA (5.0 eq).

  • Note: Pre-activate for exactly 30 seconds before adding to resin. Do not wait longer to avoid racemization (though less risky with BCHep than Cys/His).

Step 4: Coupling Reaction

  • Add activated mixture to the resin.[6][8]

  • Time: Shake at Room Temperature for 2 to 4 hours . (Standard AA is 45 min; BCHep requires longer diffusion time).

  • Double Coupling (Recommended): Drain, wash DMF (3x), and repeat Step 3 & 4 with fresh reagents to ensure 100% incorporation.

Step 5: Capping

  • Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to cap unreacted amines.

Step 6: Cleavage

  • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

  • Time: 3 hours. (BCHep is stable to TFA).

Data Summary: Coupling Efficiency
Coupling ReagentTime (h)Conversion (Single)Conversion (Double)Recommendation
HBTU / DIPEA1.065%85%Not Recommended
HATU / HOAt 2.0 92% >99% Standard Protocol
PyBOP / Collidine2.088%98%Alternative

Part 4: Structural Validation

After purification (RP-HPLC), the presence of the BCHep scaffold should be verified.

  • 1H NMR: Look for the distinctive bridgehead protons. In BCHep, the bridgehead protons (

    
     2.0–2.5 ppm) and the "roof" methylene protons (
    
    
    
    1.0–1.5 ppm) show characteristic multiplets distinct from the peptide backbone.
  • Circular Dichroism (CD): BCHep is a turn inducer.

    • Expectation: If replacing a flexible linker, look for minima at 208/222 nm indicating stabilization of secondary structure (helical or turn) compared to the random coil of the parent peptide.

Part 5: Troubleshooting Guide

Issue: Incomplete Coupling (Kaiser test remains blue/purple)

  • Cause: Steric hindrance of the bridgehead carbon.

  • Fix: Switch to COMU or PyAOP coupling reagents. Perform coupling at 50°C (microwave assisted) for 20 minutes. BCHep is thermally stable.

Issue: Poor Solubility during Synthesis

  • Cause: Aggregation of the hydrophobic cage.

  • Fix: Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use ChemMatrix resin (PEG-based).

References

  • Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 2022. Anderson, E.A., et al. [Link] Significance: Defines the BCHep scaffold, synthesis from propellane, and validation as a meta-arene bioisostere.[3][5]

  • Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv (Preprint), 2023. Anderson, E.A.[3][5] [Link] Significance: Demonstrates metabolic stability improvements when replacing aromatic rings with BCHep.[2][4][5][9]

  • Solid-phase synthesis of biaryl bicyclic peptides. Beilstein Journal of Organic Chemistry, 2019. [Link] Significance: Provides foundational protocols for handling rigid bicyclic residues in SPPS.

  • Bicyclo[1.1.1]pentanes and Bicyclo[3.1.1]heptanes: Strain-Release Functionalization. Ed Anderson Group Research Page. [Link] Significance: Authoritative source for the specific reaction conditions for propellane ring opening.

Sources

Application

Application Notes & Protocols: Late-Stage Functionalization Using Bicyclo[3.1.1]heptane Building Blocks

Abstract In modern drug discovery, the strategy of "escaping from flatland"—moving from planar, sp²-rich scaffolds to three-dimensional, sp³-rich structures—is paramount for developing drug candidates with improved physi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the strategy of "escaping from flatland"—moving from planar, sp²-rich scaffolds to three-dimensional, sp³-rich structures—is paramount for developing drug candidates with improved physicochemical and pharmacokinetic properties.[1][2] Late-Stage Functionalization (LSF) is a critical enabling technology in this pursuit, allowing for the direct modification of complex molecules at advanced synthetic stages. This guide details the application of bicyclo[3.1.1]heptane (BCHep) building blocks, which have recently emerged as geometrically precise bioisosteres for meta-substituted arenes, in LSF strategies.[3][4] We provide an in-depth overview of the underlying chemistry, detailed experimental protocols for key transformations, and a comparative analysis of the resulting analogues, demonstrating the power of this scaffold to enhance drug-like properties.

Introduction: The Strategic Value of BCHep in Medicinal Chemistry

The over-reliance on aromatic rings in drug design often leads to challenges such as poor solubility and high metabolic liability. Saturated bioisosteres offer a compelling solution by increasing the fraction of sp³-hybridized carbons (Fsp³), which can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability.[1][3]

While bicyclo[1.1.1]pentane (BCP) has been widely adopted as a bioisostere for para-substituted benzenes, a geometrically accurate mimic for meta-substituted systems remained a challenge until the development of the bicyclo[3.1.1]heptane (BCHep) scaffold.[3][5] The bridgehead substituent vectors in 1,5-disubstituted BCHep derivatives precisely replicate the 120° angle of meta-substituted benzenes, making it an ideal replacement.[3][4]

The primary advantage of using BCHep building blocks in LSF lies in the ability to introduce this valuable 3D scaffold into complex, drug-like molecules at a late stage, thereby rapidly generating structural diversity and exploring new chemical space without requiring lengthy de novo synthesis.[6][7] This approach accelerates Structure-Activity Relationship (SAR) studies and the optimization of lead compounds.[6][8]

Caption: Geometric mimicry of a meta-substituted arene by a 1,5-disubstituted BCHep scaffold.

The Gateway Reagent: Accessing BCHep Scaffolds via [3.1.1]Propellane

The majority of modern LSF strategies involving BCHep rely on the high ring strain of [3.1.1]propellane . This strained hydrocarbon serves as a versatile precursor that can undergo radical-mediated ring-opening reactions to generate diversely functionalized BCHep structures.[4][9] Therefore, an efficient synthesis of the propellane itself is the critical first step. A scalable, five-step synthesis from commercially available ethyl 4-chlorobutanoate has been developed, making this key intermediate readily accessible.[4]

The general workflow for late-stage introduction of the BCHep motif is a two-stage process: first, the generation of a key functionalized BCHep building block from the propellane, followed by its coupling to the complex molecule of interest.

Experimental_Workflow Start Commercially Available Ethyl 4-chlorobutanoate Propellane [3.1.1]Propellane Synthesis (5 steps, multigram scale) Start->Propellane Photocat Photoredox Catalysis (Blue LED) Propellane->Photocat Radical Radical Precursor (R-I, R-Br, etc.) Radical->Photocat BCHep_Intermediate Functionalized BCHep Building Block (e.g., BCHep-Iodide) Photocat->BCHep_Intermediate Coupling Cross-Coupling or LSF Reaction BCHep_Intermediate->Coupling Drug_Fragment Complex Molecule or Drug Fragment Drug_Fragment->Coupling Final_Product Final BCHep-Containing Drug Analogue Coupling->Final_Product

Caption: General workflow for synthesizing and applying BCHep building blocks in LSF.

Core Methodology: Photocatalytic Radical Addition to [3.1.1]Propellane

Visible-light photoredox catalysis is the engine driving the efficient synthesis of BCHep building blocks.[8][10] This methodology leverages the generation of radical species under exceptionally mild conditions, which then readily add across the strained central bond of [3.1.1]propellane. An Atom Transfer Radical Addition (ATRA) mechanism is often operative, particularly when using alkyl or aryl iodides.[4]

Causality Behind the Method:

  • Mild Conditions: Photoredox catalysis avoids harsh reagents and high temperatures, preserving sensitive functional groups common in complex drug candidates.[11]

  • High Functional Group Tolerance: The radical-based mechanism is tolerant of a wide array of functional groups, a key requirement for LSF.

  • Efficiency: The reactions are often driven by a radical chain process, leading to high quantum yields and efficient conversions.[10]

Photocatalytic_Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Blue Light (hv) RI R-I PC_red PC(red) PC_star->PC_red SET R_radical R• Propellane [3.1.1]Propellane BCHep_radical BCHep• R_radical->BCHep_radical + Propellane BCHep_I BCHep-I BCHep_radical->BCHep_I + R-I (Chain Propagation) center PC_red->PC SET

Caption: Simplified mechanism for photocatalyzed Atom Transfer Radical Addition (ATRA).

Application Protocol 1: Synthesis of a Key BCHep-Iodide Building Block

This protocol describes the synthesis of a pivalate-protected BCHep-iodide, a versatile building block that can be further elaborated. The pivalate group can be hydrolyzed to reveal a carboxylic acid, a common handle for further functionalization. The protocol is adapted from Anderson, E. A., et al., Nature (2022).[3]

Objective: To synthesize 5-iodobicyclo[3.1.1]heptan-1-yl pivalate via a photocatalytic ATRA reaction.

Materials & Reagents:

Reagent/MaterialM.W.AmountMoles (mmol)Equiv.
[3.1.1]Propellane94.1694 mg1.01.0
Iodotrimethylacetyl chloride244.47367 mg1.51.5
fac-Ir(ppy)₃654.786.5 mg0.010.01
Anhydrous Dichloromethane-10 mL--
456 nm Blue LED lamp-1--

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with nitrogen or argon for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous dichloromethane (10 mL). Stir until the catalyst is fully dissolved.

  • Propellane Addition: Add the solution of [3.1.1]propellane (1.0 mmol in a suitable solvent or neat, depending on stock).

  • Radical Precursor: Add iodotrimethylacetyl chloride (367 mg, 1.5 mmol).

  • Degassing (Critical Step): Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Photocatalysis: Place the sealed reaction tube approximately 5-10 cm from a 456 nm blue LED lamp. Ensure the reaction is stirred vigorously and cooled with a fan to maintain room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-8 hours.[4]

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 5-iodobicyclo[3.1.1]heptan-1-yl pivalate.

Expected Outcome: This photoredox-catalyzed process is efficient, often providing the desired product in high yield (typically >70%).[3]

Application Protocol 2: Late-Stage Derivatization via Kumada Coupling

The BCHep-iodide synthesized in Protocol 1 is an excellent substrate for transition metal-catalyzed cross-coupling reactions. This protocol describes an iron-catalyzed Kumada coupling to install an aryl group, demonstrating a powerful method for LSF.[3][4]

Objective: To couple an aryl Grignard reagent with a BCHep-iodide to form a C(sp³)–C(sp²) bond.

Materials & Reagents:

Reagent/MaterialM.W.AmountMoles (mmol)Equiv.
BCHep-Iodide (from Prot. 1)336.18336 mg1.01.0
Arylmagnesium bromide (1 M)-1.5 mL1.51.5
Iron(III) acetylacetonate (Fe(acac)₃)353.1718 mg0.050.05
Anhydrous THF/NMP (1:1)-10 mL--

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, dissolve the BCHep-iodide (336 mg, 1.0 mmol) and Fe(acac)₃ (18 mg, 0.05 mmol) in a 1:1 mixture of anhydrous THF and NMP (10 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Grignard Addition: Add the arylmagnesium bromide solution (1.5 mL, 1.5 mmol) dropwise over 5 minutes with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the starting iodide.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the desired aryl-BCHep derivative.

Rationale for Reagent Choice: Iron catalysis is chosen for its low cost, low toxicity, and high efficiency in C(sp³)–C(sp²) cross-coupling reactions, making it a sustainable choice for medicinal chemistry applications.[3]

Case Study: Improving Drug-like Properties

Replacing a meta-phenylene ring with a BCHep scaffold can dramatically improve the pharmacokinetic profile of a drug candidate. A compelling example is the modification of the anti-cancer drug Sonidegib.[3]

PropertySonidegib (meta-phenyl)BCHep-Sonidegib AnalogueImprovement/Rationale
Fsp³ LowHigherIncreased 3D character, "escaping flatland".
ClogP ~4.5~4.6Similar lipophilicity, maintaining target engagement potential.[3]
Membrane Permeability (Caco-2) ModerateImproved Increased Fsp³ often correlates with better permeability.[3]
Microsomal Stability ModerateImproved Saturated scaffold removes a potential site of oxidative metabolism.[3]
CYP Inhibition Profile Moderate InhibitionReduced Inhibition Less interaction with metabolic enzymes.[3]

This data provides a clear, evidence-based rationale for considering the BCHep scaffold in lead optimization campaigns. The replacement improves key ADME (Absorption, Distribution, Metabolism, and Excretion) properties without negatively impacting lipophilicity.[3] Similar improvements were observed for an analogue of the anti-seizure drug URB597.[3]

Conclusion and Future Outlook

Bicyclo[3.1.1]heptane building blocks represent a significant advancement in the field of medicinal chemistry, providing a robust and validated tool for the late-stage functionalization of complex molecules. The ability to precisely mimic the geometry of meta-substituted arenes while simultaneously enhancing sp³ character allows researchers to systematically improve the ADME properties of drug candidates. The development of photocatalytic and other radical-based methods for the synthesis and derivatization of BCHep scaffolds ensures that this versatile building block will see widespread adoption in drug discovery programs aiming to create safer, more effective therapeutics. Further research into novel functionalization methods, including C-H activation on the BCHep core itself, will continue to expand the utility of this powerful bioisostere.[9]

References

  • Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex. [Link]

  • Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. ResearchGate. [Link]

  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Bicyclic Amino Esters

Welcome to the technical support center for the purification of polar bicyclic amino esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar bicyclic amino esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and often complex molecules. The inherent polarity, basicity of the amino group, and hydrolytic sensitivity of the ester function, combined with a rigid bicyclic scaffold, present a distinct set of purification challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations for experimental choices, and a logical framework for selecting the appropriate purification strategy.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My polar bicyclic amino ester streaks severely during silica gel column chromatography.

Question: I'm attempting to purify my bicyclic amino ester on a silica gel column using a standard ethyl acetate/hexane solvent system, but the product streaks from the baseline to the solvent front, resulting in poor separation and mixed fractions. What's happening and how can I fix it?

Answer:

This is a classic problem when purifying basic compounds like amines on silica gel, which is inherently acidic.

  • The Underlying Cause (Expertise & Experience): The streaking, or tailing, is a result of strong, non-ideal interactions between the basic amino group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. Instead of a clean partition between the mobile and stationary phases, a portion of your compound gets stuck and then slowly bleeds down the column, leading to broad, streaky bands.

  • Immediate Solutions & The Rationale:

    • Mobile Phase Modification (The "Quick Fix"): The most common solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

      • Protocol: Start by adding 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase.[1] For example, if your eluent is 80:20 ethyl acetate/hexane, you would prepare it as 78:20:2 ethyl acetate/hexane/TEA. The TEA is a stronger base than your product and will preferentially interact with the silanol groups, effectively "shielding" your amino ester and allowing it to travel through the column more cleanly.

      • Causality: By satisfying the acidic sites with a sacrificial base, you enable the separation to proceed based primarily on polarity differences, as intended, rather than ion-exchange interactions.

    • Stationary Phase Change (The "Robust Fix"): If base additives don't resolve the issue or are incompatible with your molecule, consider a different stationary phase.

      • Alumina (Basic or Neutral): Activated alumina is a good alternative to silica for purifying basic compounds.[1] It lacks the strong acidity of silica gel.

      • Amine-Functionalized Silica: This is a specialty phase where the silica surface is covalently modified with amino groups. It provides a basic environment that repels basic analytes, preventing the strong interactions that cause streaking.

  • Workflow Diagram: Resolving Column Streaking

    G start Streaking observed on silica gel TLC/column mod_eluent Add 0.5-2% TEA or NH4OH to the mobile phase start->mod_eluent check_tlc Re-run TLC with modified eluent mod_eluent->check_tlc streaking_gone Streaking resolved? check_tlc->streaking_gone proceed_col Proceed with column chromatography streaking_gone->proceed_col  Yes change_phase Switch Stationary Phase streaking_gone->change_phase  No / Partially alumina Try neutral or basic alumina change_phase->alumina amine_silica Consider amine-functionalized or C18 silica (RP/HILIC) change_phase->amine_silica

    Caption: Decision workflow for troubleshooting streaking of basic compounds.

Issue 2: My amino ester hydrolyzes during workup or purification.

Question: After my reaction, I perform a basic wash or attempt purification, but I'm seeing significant amounts of the corresponding amino acid, indicating my ester has been cleaved. How can I prevent this?

Answer:

Ester hydrolysis is a major risk, especially for sterically unhindered esters like methyl or ethyl esters. The presence of both acid and base can catalyze this unwanted reaction.

  • The Underlying Cause (Expertise & Experience): The ester linkage is susceptible to nucleophilic attack by water, a reaction catalyzed by both H⁺ and OH⁻. Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during an aqueous workup will rapidly saponify (hydrolyze) your ester.[2] Similarly, prolonged exposure to strong acids can also promote hydrolysis.

  • Preventative Protocols & The Rationale:

    • Use a Weaker Base for Extraction: When performing an acid-base extraction to remove acidic impurities, avoid strong bases.

      • Protocol: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).[3] These are sufficiently basic to deprotonate and extract most carboxylic acids without significantly promoting ester hydrolysis.

      • Causality: The goal is to use a base that is just strong enough to deprotonate the acidic impurity but not strong enough to be an effective nucleophile or generate a high concentration of hydroxide ions.

    • Control pH During Neutralization: When neutralizing a mineral acid salt of your amino ester to liberate the free base for extraction, precise pH control is critical.

      • Protocol: Add a water-insoluble organic solvent (e.g., dichloromethane or ethyl acetate) to your aqueous solution of the amino ester salt before adding the base.[4][5] Add a weak base (e.g., NaHCO₃) portion-wise or a dilute strong base dropwise while vigorously stirring and monitoring the aqueous layer's pH with a pH meter or narrow-range pH paper. Keep the pH between 7 and 8.[4][5]

      • Causality: By having the organic solvent present, the liberated free-base amino ester is immediately extracted from the aqueous layer, minimizing its contact time with the basic aqueous environment where hydrolysis occurs.[5] Maintaining a pH of 7-8 provides a balance where the amine is deprotonated to its free base form, but the hydroxide concentration is too low to cause rapid hydrolysis.[5]

    • Temperature Control: Hydrolysis rates increase with temperature. Perform all aqueous extractions at room temperature or in an ice bath to minimize degradation.[5]

Issue 3: My highly polar amino ester won't retain on a C18 reversed-phase column.

Question: I'm trying to purify my compound using reversed-phase HPLC with a C18 column and a standard water/acetonitrile gradient, but it elutes in the void volume. How can I get it to stick?

Answer:

This is a common outcome for highly polar molecules. Reversed-phase chromatography separates compounds based on hydrophobicity, and your polar bicyclic amino ester has very little affinity for the non-polar C18 stationary phase.[6]

  • The Underlying Cause (Expertise & Experience): The primary retention mechanism in reversed-phase is the partitioning of the analyte from the polar mobile phase into the non-polar stationary phase.[7] Highly polar compounds are very soluble in the aqueous mobile phase and have minimal interaction with the hydrophobic C18 chains, so they are swept through the column without being retained.

  • Alternative Chromatographic Strategies:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal solution. HILIC uses a polar stationary phase (like bare silica, diol, or amide-functionalized phases) with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a low percentage of water.[6][8]

      • Mechanism: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Your polar analyte partitions into this immobilized water layer from the bulk organic mobile phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[9]

      • Benefit: This provides robust retention for compounds that are too polar for reversed-phase.[6][10]

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is highly effective for amino esters.[11]

      • Mechanism: Since your molecule has a basic amino group, it will be protonated and carry a positive charge at a pH below its pKa. You would use a cation-exchange column, which has negatively charged functional groups (e.g., sulfonate groups).[12] Your positively charged molecule binds to the column. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interaction.[11]

      • Benefit: IEX offers very high selectivity based on charge properties and is less sensitive to the sample matrix than other techniques.[13]

  • Method Selection Table

Feature of Crude SampleRecommended TechniqueRationale & Key Parameters
Highly polar, neutral impuritiesHILIC Separates based on hydrophilicity. Elute with an increasing water gradient in acetonitrile.[9]
Charged impurities (acidic/basic)Ion-Exchange (IEX) Separates based on net charge. Use a cation-exchanger. Elute with an increasing salt (e.g., NaCl) gradient.[11][12]
Non-polar impuritiesReversed-Phase (C18) Standard separation by hydrophobicity. May require ion-pairing agents for retention, but this can complicate MS compatibility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification strategy for a newly synthesized polar bicyclic amino ester?

A1: For a rapid and effective initial cleanup, acid-base extraction is the method of choice.[2][14] It is a simple, scalable, and inexpensive technique that leverages the core chemical properties of your molecule—the basic amine and the neutral ester—to remove acidic or basic impurities and unreacted starting materials.[3] For example, if your synthesis involved coupling a carboxylic acid and an amine, a wash with dilute acid will remove unreacted amine, and a subsequent wash with dilute bicarbonate will remove unreacted carboxylic acid, leaving your ester product in the organic layer.[2]

Workflow Diagram: Acid-Base Extraction Strategy

G start Crude reaction mixture dissolved in organic solvent (e.g., Ethyl Acetate) wash_acid Wash with weak acid (e.g., 1M HCl) start->wash_acid sep_funnel1 Separate Layers wash_acid->sep_funnel1 aq_layer1 Aqueous Layer: Contains basic impurities (e.g., unreacted amine) sep_funnel1->aq_layer1 org_layer1 Organic Layer: Contains product + acidic and neutral impurities sep_funnel1->org_layer1 wash_base Wash organic layer with weak base (e.g., sat. NaHCO3) org_layer1->wash_base sep_funnel2 Separate Layers wash_base->sep_funnel2 aq_layer2 Aqueous Layer: Contains acidic impurities (e.g., unreacted acid) sep_funnel2->aq_layer2 org_layer2 Organic Layer: Contains product + neutral impurities sep_funnel2->org_layer2 wash_brine Wash with Brine org_layer2->wash_brine dry Dry (Na2SO4), filter, and concentrate wash_brine->dry purified_product Partially Purified Product (Ready for chromatography or recrystallization) dry->purified_product

Caption: A standard acid-base extraction workflow for purifying an ester.

Q2: How do I choose a solvent for recrystallizing my amino ester?

A2: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[15]

  • Step-by-Step Protocol for Solvent Screening:

    • Place a small amount of your crude solid (10-20 mg) in a test tube.

    • Add a few drops of a test solvent at room temperature. If the solid dissolves immediately, the solvent is too good and should be discarded.

    • If the solid is not soluble, heat the mixture to boiling. If it dissolves, this is a promising candidate solvent.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

    • Abundant crystal formation indicates a good solvent. If the compound "oils out" or no crystals form, try a different solvent.

  • Common Solvent Systems:

    • Single Solvents: Ethanol, isopropanol, and acetone are often good starting points for polar molecules.[16]

    • Two-Solvent Systems: This is often more effective. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.[17] Common pairs include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.[16]

  • Leveraging the Amine: For difficult-to-crystallize free bases, consider forming a salt. Add a stoichiometric amount of an acid (e.g., HCl in ether, or p-toluenesulfonic acid) to a solution of your amino ester. The resulting salt often has very different solubility properties and may crystallize more readily.[16]

Q3: My bicyclic amino ester is chiral. How do I ensure I am isolating the correct enantiomer?

A3: Purification of a specific enantiomer from a racemic or diastereomeric mixture requires a chiral separation technique.

  • Chiral HPLC: This is the most common and reliable method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[18]

    • Common CSPs: Phases based on macrocyclic antibiotics (e.g., teicoplanin, vancomycin) are particularly effective for the enantioseparation of native and derivatized amino acids.[19][20]

  • Diastereomeric Recrystallization: This is a classical chemical resolution technique.

    • React your racemic amino ester with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid or (R)-(-)-mandelic acid).

    • This reaction forms a pair of diastereomeric salts.

    • Diastereomers have different physical properties, including solubility. They can often be separated by careful recrystallization.

    • After isolating one diastereomeric salt, the chiral acid is removed (e.g., by acid-base extraction) to yield your enantiomerically enriched amino ester.

Q4: What is the role of a "brine wash" in an extraction workup?

A4: A brine wash (washing the organic layer with a saturated aqueous solution of NaCl) serves two main purposes. First, it helps to break up emulsions that may have formed between the organic and aqueous layers. Second, it reduces the solubility of water in the organic layer. By Le Chatelier's principle, the high concentration of dissolved salt in the brine drives water out of the organic phase, which makes the subsequent drying step (e.g., with Na₂SO₄ or MgSO₄) faster and more efficient.[21]

References

  • Acid–base extraction - Wikipedia. [Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google P
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Method for extracting amino acid ester - European Patent Office - EP 0474096 B2. [Link]

  • Guide to Ion-Exchange Chromatography - Harvard Apparatus. [Link]

  • Principles of Ion Exchange Chromatography - Phenomenex. [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis - AZoLifeSciences. [Link]

  • Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. [Link]

  • Chromatographic Separation of Amino Acids - ResearchGate. [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

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  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Anion Exchange Chromatography | Bio-Rad. [Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review - Academia.edu. [Link]

  • How to Carry Out a Recrystallization - YouTube. [Link]

  • The Application of C18AQ Columns in the Purification of Strong Polar Peptides. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

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  • Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Crystallographic Landscape of Bicyclo[3.1.1]heptane-Based Bioisosteres

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the crystallographic data of methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate derivatives and their structur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the crystallographic data of methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate derivatives and their structural analogues. By examining the subtle yet significant differences in their three-dimensional structures, we aim to provide a foundational understanding for the rational design of next-generation therapeutics.

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is relentless. One such scaffold that has garnered significant attention is the bicyclo[3.1.1]heptane (BCHep) core. Its rigid, three-dimensional structure serves as an effective bioisosteric replacement for the commonly used meta-substituted benzene ring, offering a pathway to escape the "flatland" of aromatic systems and improve properties such as solubility and metabolic stability. This guide delves into the crystallographic intricacies of methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate and its derivatives, providing a comparative analysis with other key bicyclic scaffolds.

The Bicyclo[3.1.1]heptane Scaffold: A Gem of a Bioisostere

The bicyclo[3.1.1]heptane framework presents a unique conformational profile, reminiscent of norbornane, which dictates the spatial orientation of its substituents.[1] This fixed geometry is paramount in its role as a bioisostere, as it can precisely mimic the exit vectors of a meta-substituted benzene ring, a crucial factor for maintaining or improving binding affinity to biological targets.[2] Understanding the precise bond lengths, bond angles, and torsion angles through X-ray crystallography is therefore not merely an academic exercise but a critical component of structure-based drug design.

Experimental Workflow: From Synthesis to Structure

The journey to obtaining high-quality crystallographic data is a multi-step process that demands precision and expertise at each stage. Here, we outline a general yet comprehensive workflow for the synthesis, crystallization, and crystallographic analysis of bicyclo[3.1.1]heptane derivatives.

Synthesis of Bicyclo[3.1.1]heptane Derivatives

The synthesis of functionalized bicyclo[3.1.1]heptanes can be approached through various synthetic strategies. A versatile and scalable method involves the photochemical intermolecular [3σ+2σ]-cycloaddition of bicyclo[1.1.0]butanes with cyclopropylamines.[1][3][4] This approach allows for the construction of the core aminobicyclo[3.1.1]heptane skeleton under mild conditions.

A generalized synthetic workflow for aminobicyclo[3.1.1]heptane derivatives.

Another robust method for accessing the bicyclo[3.1.1]heptane core is through the ring-opening of [3.1.1]propellane.[5][6] This precursor can be synthesized on a multigram scale, making it an attractive starting point for generating a diverse library of derivatives.

Crystallization: The Art of Inducing Order

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. For small organic molecules like methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate, several techniques can be employed.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble. Common choices include ethanol, ethyl acetate, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small hole or use parafilm with a few needle punctures to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

X-ray Diffraction and Data Analysis

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which the precise atomic positions can be determined.

The workflow for determining a crystal structure via X-ray diffraction.

Comparative Crystallographic Analysis

While the crystal structure of methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate is not publicly available at the time of this guide, we can draw valuable insights from closely related derivatives and compare them to other prominent bicyclic scaffolds used as benzene bioisosteres.

Bicyclo[3.1.1]heptane Derivatives: A Closer Look

Crystallographic studies of 3-azabicyclo[3.1.1]heptane and 3-oxabicyclo[3.1.1]heptane derivatives reveal key geometric parameters that underscore their utility as meta-substituted benzene mimics.[1] The distance between the substituents at the 1- and 5-positions and the angle between the exit vectors are crucial metrics for this comparison.

Compound FamilySubstituent Distance (r, Å)Exit Vector Angle (φ, °)Reference
3-Azabicyclo[3.1.1]heptanes 2.1124-126[1]
3-Oxabicyclo[3.1.1]heptanes 2.10-2.12120-124
Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid ~4.8-5.0119-120

These values closely approximate the geometry of a meta-substituted benzene ring, where the inter-substituent distance is roughly 4.9-5.1 Å and the angle is 120°.

Alternative Scaffolds: A Broader Perspective

To provide a comprehensive comparison, we also examine the crystallographic data of two other widely used benzene bioisosteres: bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO).

  • Bicyclo[1.1.1]pentane (BCP): Primarily used as a para-substituted benzene isostere, the 1,3-disubstituted BCPs exhibit a linear arrangement of substituents with an inter-bridgehead distance of approximately 1.85 Å. This rigid linearity makes it an excellent replacement for para-phenylene groups.

  • Bicyclo[2.2.2]octane (BCO): Also employed as a para-phenylene mimic, the 1,4-disubstituted BCOs have a larger inter-bridgehead distance of about 2.60 Å, offering a different spatial arrangement compared to BCPs.

The choice between these scaffolds depends on the specific spatial requirements of the target binding pocket.

Conclusion: A Roadmap for Rational Design

The crystallographic data of bicyclo[3.1.1]heptane derivatives and their comparison with other bicyclic scaffolds provide a critical roadmap for medicinal chemists. The subtle variations in bond lengths, bond angles, and substituent orientations can have a profound impact on a molecule's biological activity and pharmacokinetic profile. While the precise crystal structure of methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate remains to be determined, the data from its close analogues strongly support the utility of the bicyclo[3.1.1]heptane scaffold as a versatile and effective bioisostere for meta-substituted benzene rings. Future work should focus on expanding the library of crystallographically characterized bicyclo[3.1.1]heptane derivatives to further refine our understanding of their structure-property relationships and to guide the design of more effective and safer medicines.

References

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work and the safety of our researchers are paramount. This guide provides essential, experience-driven safety and logistical...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work and the safety of our researchers are paramount. This guide provides essential, experience-driven safety and logistical information for handling Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work with confidence and precision.

Hazard Assessment: Understanding the Compound

Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate is a bicyclic amino acid ester. The primary, immediate hazards identified for this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

While specific toxicological data for this exact molecule is limited, the broader class of N-substituted bicyclo-heptan-2-amines has been shown to exhibit dose-dependent toxicity in cell-based assays. Furthermore, amines as a chemical class can cause respiratory irritation. Therefore, a cautious and proactive approach to personal protection is warranted.

Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the recommended PPE for various laboratory operations involving Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Safety glasses with side shieldsNitrile or Neoprene glovesLaboratory coatRecommended if handling large quantities or if dust is generated
Solution Preparation & Transfers Chemical splash gogglesNitrile or Neoprene gloves (consider double-gloving)Laboratory coatWork in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile or Neoprene gloves (consider double-gloving)Laboratory coatWork in a certified chemical fume hood
Work-up & Purification Chemical splash goggles and face shieldNitrile or Neoprene gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood

Causality of PPE Choices:

  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles are the minimum requirement when handling solutions. A face shield should be worn over goggles during procedures with a higher risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves provide adequate protection against skin irritation. Double-gloving is a best practice, especially during extended handling or when working with solutions, to mitigate the risk of exposure from undetected pinholes or tears.

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations. For larger scale work or procedures with a significant splash potential, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: While no specific inhalation hazard is listed, the general properties of amines and the potential for aerosol generation during handling make working in a chemical fume hood a mandatory precaution.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety and minimizes the risk of contamination and exposure.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly closed when not in use.

3.2. Handling Procedures:

  • Preparation: Before handling, ensure you have all necessary PPE and that the chemical fume hood is functioning correctly.

  • Weighing: If handling the solid, weigh it out in a fume hood to minimize inhalation of any dust particles.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools such as a spatula or powder funnel for solids and a pipette or syringe for solutions to minimize the risk of spills.

3.3. Spill Management:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Cleaning: After absorbing the spill, decontaminate the area with a suitable cleaning agent and dispose of all materials as hazardous waste.

3.4. Disposal Plan:

  • All waste containing Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Hazard Identification cluster_1 Task Assessment cluster_2 PPE Selection Hazard Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate (Skin & Eye Irritant) Task Evaluate the task: - Scale of work - Potential for splashes or aerosols - Duration of handling Hazard->Task informs Eye_Face Eye/Face Protection: - Safety glasses (solids) - Goggles (liquids) - Face shield (splash risk) Task->Eye_Face dictates Gloves Hand Protection: - Nitrile or Neoprene - Double-glove for solutions Task->Gloves dictates Body Body Protection: - Lab coat - Chemical apron (splash risk) Task->Body dictates Respiratory Respiratory Protection: - Chemical Fume Hood Task->Respiratory dictates

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